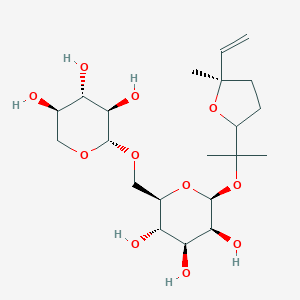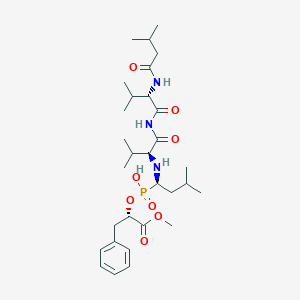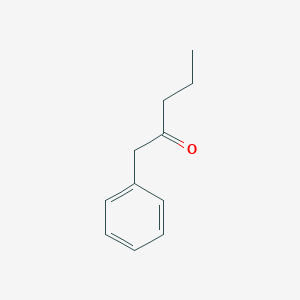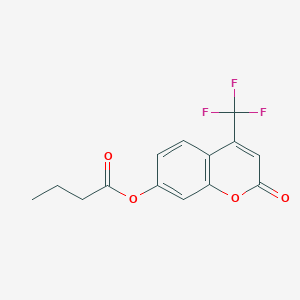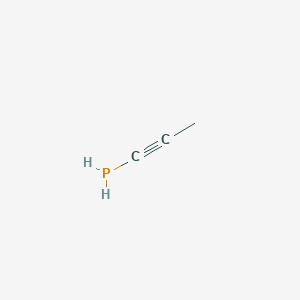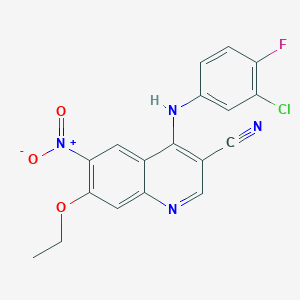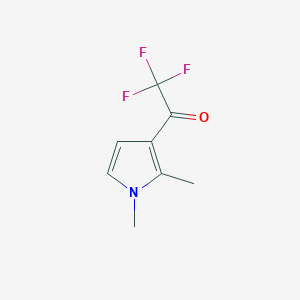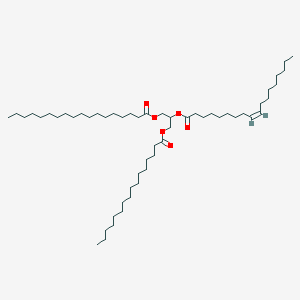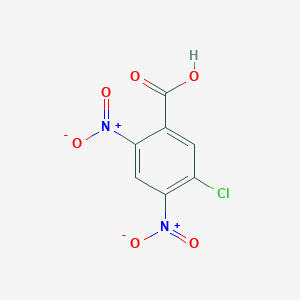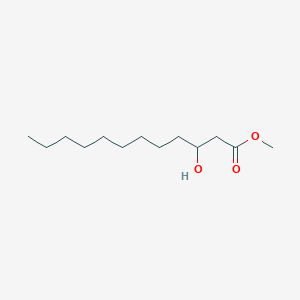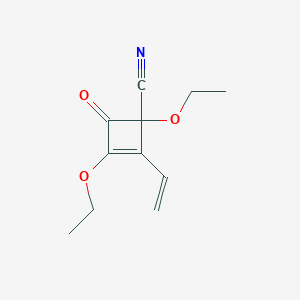
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile, also known as ethyl 2-ethenyl-4-oxocyclobut-2-enecarboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a member of the cyclobutene family and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful tool for the synthesis of various compounds.
Biochemische Und Physiologische Effekte
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile in lab experiments is its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and materials. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are various future directions for the research and application of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile. One potential direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new materials with unique properties based on the cyclobutene scaffold. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile involves the reaction of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile 2-ethenyl-4-oxocyclobut-2-ene-1-carboxylate with sodium cyanide in the presence of a catalytic amount of potassium tert-butoxide. The reaction takes place in anhydrous dim2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrileformamide (DMF) at room temperature and produces the desired product in high yield.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a starting material in the synthesis of cyclobutene-based polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
154365-61-4 |
|---|---|
Produktname |
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile |
InChI |
InChI=1S/C11H13NO3/c1-4-8-9(14-5-2)10(13)11(8,7-12)15-6-3/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
OHFIHZJMZOAKJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C#N)OCC)C=C |
Kanonische SMILES |
CCOC1=C(C(C1=O)(C#N)OCC)C=C |
Synonyme |
2-Cyclobutene-1-carbonitrile,2-ethenyl-1,3-diethoxy-4-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
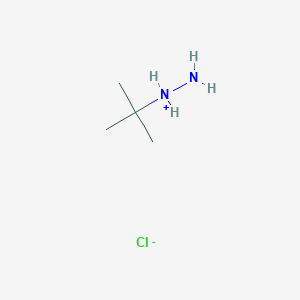
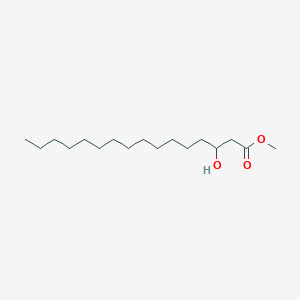
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
